An In-depth Technical Guide to Dichloro-bis(4-methylphenyl)silane (CAS 18414-38-5)
An In-depth Technical Guide to Dichloro-bis(4-methylphenyl)silane (CAS 18414-38-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Dichloro-bis(4-methylphenyl)silane (CAS 18414-38-5), a versatile organosilicon compound. It details the physicochemical properties, synthesis, and reactivity of this compound, with a particular focus on its potential applications in medicinal chemistry and drug development. This document aims to serve as a valuable resource for researchers and professionals in the pharmaceutical and chemical sciences by providing detailed experimental protocols and outlining the compound's role as a key synthetic intermediate.
Introduction
Dichloro-bis(4-methylphenyl)silane is an organohalosilane characterized by a central silicon atom bonded to two chlorine atoms and two 4-methylphenyl (p-tolyl) groups. The presence of reactive silicon-chlorine bonds makes it a valuable precursor for the synthesis of a wide range of other organosilicon compounds, including silanols, siloxanes, and other functionalized silanes. While direct applications in drug development are not extensively documented, its utility as a synthetic intermediate for creating molecules with tailored biological and pharmacological properties is of significant interest to the medicinal chemistry community.[1][2] The incorporation of silicon into organic molecules can enhance properties such as lipophilicity, metabolic stability, and binding affinity, making organosilicon compounds an emerging area in drug discovery.[1][3][4]
Physicochemical Properties
A summary of the key physicochemical properties of Dichloro-bis(4-methylphenyl)silane is presented in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Reference |
| CAS Number | 18414-38-5 | [5][6][7][8] |
| Molecular Formula | C₁₄H₁₄Cl₂Si | [6][7][8] |
| Molecular Weight | 281.26 g/mol | [6][7][8] |
| IUPAC Name | Dichloro-bis(4-methylphenyl)silane | [6][7] |
| Synonyms | Di-p-tolyldichlorosilane | [6][7][8][9] |
| Appearance | Colorless to transparent liquid | [7] |
| Density | 1.16 g/cm³ | [9] |
| Boiling Point | 334.9 °C at 760 mmHg | [9] |
| Flash Point | 148.1 °C | [9] |
| Refractive Index | 1.568 | [9] |
| Purity | Typically >95% | [7] |
Synthesis
The primary and most versatile method for the synthesis of Dichloro-bis(4-methylphenyl)silane is the Grignard reaction. This well-established organometallic reaction involves the treatment of silicon tetrachloride with p-tolylmagnesium bromide.
Grignard Reaction Protocol
This protocol outlines the synthesis of Dichloro-bis(4-methylphenyl)silane from 4-bromotoluene and silicon tetrachloride via a Grignard reagent.
Materials:
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Magnesium turnings
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Iodine crystal (as initiator)
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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4-bromotoluene
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Silicon tetrachloride (SiCl₄)
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Anhydrous toluene
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n-Heptane (for purification)
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Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation of the Grignard Reagent:
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In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 4-bromotoluene in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.
-
After the addition is complete, reflux the mixture to ensure complete formation of the Grignard reagent, p-tolylmagnesium bromide.
-
-
Reaction with Silicon Tetrachloride:
-
In a separate flame-dried, three-necked flask, prepare a solution of silicon tetrachloride in anhydrous toluene.
-
Cool the silicon tetrachloride solution in an ice bath.
-
Slowly add the prepared Grignard reagent to the silicon tetrachloride solution with vigorous stirring. The stoichiometry should be carefully controlled to favor the formation of the di-substituted product. A molar ratio of approximately 2:1 of Grignard reagent to silicon tetrachloride is recommended.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to drive the reaction to completion.
-
-
Work-up and Purification:
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Cool the reaction mixture and carefully quench it by pouring it onto a mixture of crushed ice and dilute hydrochloric acid to dissolve the magnesium salts.
-
Separate the organic layer and wash it with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
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The crude product can be purified by fractional distillation under reduced pressure. The use of an aliphatic or cycloparaffinic hydrocarbon solvent like n-heptane during the coupling reaction can facilitate purification.[10]
-
Below is a diagram illustrating the synthesis workflow.
Caption: Grignard synthesis workflow.
Reactivity and Applications in Synthesis
The reactivity of Dichloro-bis(4-methylphenyl)silane is dominated by the two silicon-chlorine bonds, which are susceptible to nucleophilic substitution. This allows for the introduction of a variety of functional groups, making it a key intermediate in the synthesis of more complex organosilicon molecules.
Hydrolysis to Silanediol
Hydrolysis of Dichloro-bis(4-methylphenyl)silane replaces the chlorine atoms with hydroxyl groups, yielding the corresponding silanediol, bis(4-methylphenyl)silanediol. Silanols and silanediols are of particular interest in medicinal chemistry as they can act as isosteres for alcohols and diols, potentially offering improved pharmacological properties due to their enhanced hydrogen-bonding capabilities.[1]
Experimental Protocol for Hydrolysis:
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Dissolve Dichloro-bis(4-methylphenyl)silane in a suitable organic solvent such as diethyl ether or acetone.
-
Slowly add a stoichiometric amount of water, often in the presence of a weak base like pyridine or triethylamine to neutralize the hydrochloric acid byproduct.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).
-
Remove the solvent under reduced pressure.
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The resulting silanediol can be purified by recrystallization.
The following diagram illustrates the hydrolysis reaction pathway.
Caption: Hydrolysis reaction pathway.
Role in Drug Development
While Dichloro-bis(4-methylphenyl)silane itself is not a therapeutic agent, it serves as a valuable building block in the synthesis of biologically active organosilicon compounds. The introduction of silyl groups can be a strategic approach to modify the properties of drug candidates.[1][2][3]
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Bioisosterism: The di-p-tolylsilyl moiety can be used as a bioisostere for other lipophilic groups in drug molecules. The larger size and different bond angles of silicon compared to carbon can lead to altered binding conformations and potencies.[1]
-
Improving Pharmacokinetics: The increased lipophilicity of organosilicon compounds can enhance cell membrane permeability and bioavailability.[1]
-
Protecting Groups: Dichloro-bis(4-methylphenyl)silane can be a precursor for silylating agents used to protect hydroxyl and other functional groups during multi-step organic syntheses of complex drug molecules.[11][12][13][14] The stability of the resulting silyl ethers can be tuned by the nature of the substituents on the silicon atom.[15]
The logical relationship for its potential role in drug development is depicted below.
Caption: Potential role in drug development.
Safety and Handling
Dichloro-bis(4-methylphenyl)silane is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and will react with moisture in the air to release hydrochloric acid. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times.
Conclusion
Dichloro-bis(4-methylphenyl)silane is a valuable and versatile chemical intermediate with significant potential for applications in organic synthesis and, by extension, in drug discovery and development. Its straightforward synthesis via the Grignard reaction and the reactivity of its Si-Cl bonds allow for the creation of a diverse range of organosilicon compounds with tunable properties. For medicinal chemists, this compound offers a gateway to exploring the unique chemical space of organosilicon molecules and their potential to address challenges in modern drug design. Further research into the biological activities of derivatives of Dichloro-bis(4-methylphenyl)silane is warranted to fully exploit its potential in the pharmaceutical sciences.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organosilicon molecules with medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. zmsilane.com [zmsilane.com]
- 5. Dichloro-bis(4-methylphenyl)silane | 18414-38-5 | Benchchem [benchchem.com]
- 6. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. scbt.com [scbt.com]
- 9. DI-P-TOLYLDICHLOROSILANE|18414-38-5|lookchem [lookchem.com]
- 10. EP1844059A1 - Method of making phenyl-containing chlorosilanes with aliphatic or cycloparaffinic hydrocarbon solvents - Google Patents [patents.google.com]
- 11. nbinno.com [nbinno.com]
- 12. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 13. researchgate.net [researchgate.net]
- 14. Silylation - Wikipedia [en.wikipedia.org]
- 15. Silylating Agents Details | Shin-Etsu Silicones [shinetsusilicones.com]
